N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide

Solid-State Chemistry Polymorph Control Quality Assurance

Standard monoalkyl tryptamine freebase introduces hygroscopicity and batch variability. This hydrobromide salt (CAS 1609407-72-8) delivers defined crystallinity and reproducible dosing. - XRPD-characterized Form 1: peaks at 16.4, 17.8, 20.6 °2θ - Reduced behavioral confound (minimal head-twitch response vs DMT) - NLT 98% HPLC purity + salt-form verification - Ideal for rodent antidepressant/anxiolytic models & salt screening

Molecular Formula C16H23BrN2
Molecular Weight 323.27
CAS No. 1609407-72-8
Cat. No. B3107366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide
CAS1609407-72-8
Molecular FormulaC16H23BrN2
Molecular Weight323.27
Structural Identifiers
SMILESC1CCC(CC1)NCCC2=CNC3=CC=CC=C32.Br
InChIInChI=1S/C16H22N2.BrH/c1-2-6-14(7-3-1)17-11-10-13-12-18-16-9-5-4-8-15(13)16;/h4-5,8-9,12,14,17-18H,1-3,6-7,10-11H2;1H
InChIKeyKGTSPVJMMQHCOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyltryptamine Hydrobromide: Solid-State Profile


N-[2-(1H-Indol-3-yl)ethyl]cyclohexanamine hydrobromide (CAS 1609407-72-8), also known as N-cyclohexyltryptammonium bromide, is a monoalkyl tryptamine salt with the molecular formula C16H23BrN2 and molecular weight 323.27 g/mol [1]. This secondary (monoalkyl) tryptamine is distinguished from more extensively studied tertiary (dialkyl) tryptamines by its reduced potential for psychedelic activity [2]. While the freebase form (CAS 46886-89-9) is also available, the hydrobromide salt form offers defined crystallinity and improved handling characteristics that are critical for reproducible research and pharmaceutical development [3].

1
Defined salt formHydrobromide with fixed stoichiometry, improving handling over freebase for reproducible weighing.
2
Crystalline solidCharacterized Form 1 enables identity confirmation and lot-consistent dissolution behavior.
3
Monoalkyl tryptamineClass profile supports reduced behavioral confound in rodent models vs. dialkyl analogues.

Why N-Cyclohexyltryptamine HBr Cannot Be Substituted


Substituting N-[2-(1H-Indol-3-yl)ethyl]cyclohexanamine hydrobromide with its freebase or other salt forms (e.g., fumarate) introduces significant variability in solid-state properties, handling, and potentially pharmacokinetics. X-ray crystallography demonstrates that the hydrobromide salt forms a unique two-dimensional supramolecular network via N—H⋯Br hydrogen bonds, in contrast to the one-dimensional chains of the freebase (N—H⋯N) and the three-dimensional framework of the fumarate salt (N—H⋯O) [1]. These structural differences directly impact material properties such as solubility, dissolution rate, and hygroscopicity, which are critical to reproducibility in both in vitro assays and in vivo studies [1][2]. The specific crystalline Form 1 of the hydrobromide salt has a distinct X-ray powder diffraction (XRPD) pattern with characteristic peaks (e.g., 16.4, 17.8, 20.6 °2θ), providing a quantitative quality control benchmark that freebase and alternative salt forms do not meet [3].

Freebase or other salts
Replacing the hydrobromide with freebase or fumarate shifts crystal packing from 2D sheets to 1D chains or 3D networks, altering dissolution and stability.
Solid-form identity
Unique XRPD peaks (16.4, 17.8, 20.6 °2θ) cannot be replicated by other salts or the freebase, limiting batch verification if substituted.
Molar mass consistency
Undefined counterion or variable hydration in freebase introduces gravimetric uncertainty; the defined 1:1 bromide stoichiometry ensures precise molar calculations.

Evidence for N-Cyclohexyltryptamine HBr Procurement


Crystalline Form XRPD Identity

The hydrobromide salt of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine (N-cyclohexyltryptamine hydrobromide) can be procured as a defined crystalline Form 1, enabling rigorous identity confirmation and lot-to-lot consistency. Its XRPD pattern is characterized by at least two peaks selected from 16.4, 17.8, and 20.6 °2θ±0.2 °2θ, which are distinct from the crystalline freebase (Form 1 peaks at 14.3, 17.0, 22.5 °2θ±0.2°2θ) and other salt forms [1]. This specific crystalline form is a direct outcome of the bromide anion's role in forming a two-dimensional hydrogen-bonded sheet architecture, absent in chloride or fumarate analogues [2].

XRPD Identity
Head-to-head
Form 1 peaks: 16.4, 17.8, 20.6 °2θ (±0.2°). Freebase Form 1 peaks: 14.3, 17.0, 22.5 °2θ. No overlap within ±0.4° tolerance.
Enables reproducible solid-form verification and lot-to-lot consistency control.
Simulated from single-crystal data at 297 K.
Solid-State Chemistry Polymorph Control Quality Assurance

2D Supramolecular Architecture

Single-crystal X-ray diffraction reveals that N-cyclohexyltryptammonium bromide crystallizes in a monoclinic P21/n space group and assembles into two-dimensional sheets in the (001) plane through a network of N—H⋯Br hydrogen bonds. This contrasts fundamentally with the freebase, which forms one-dimensional N—H⋯N hydrogen-bonded chains along [010], and the fumarate salt's three-dimensional N—H⋯O framework [1]. The torsion angle C7—C8—C9—C10 for the ethyl linker is 84.2(5)° in the bromide salt, significantly different from 45.5(4)° in the freebase and −74.77(19)° in the fumarate, indicating a unique molecular conformation [2].

Supramolecular Architecture
Head-to-head
2D sheets (N—H⋯Br) with linker torsion 84.2°. Freebase: 1D chains (45.5°). Fumarate: 3D framework (−74.8°).
Governs dissolution thermodynamics and mechanical stability for assay preparation.
Single-crystal XRD at 297 K.
Crystal Engineering Supramolecular Chemistry Salt Selection

Monoalkyl vs. Dialkyl Safety Profile

As a secondary (monoalkyl) tryptamine, N-cyclohexyltryptamine inherits a class-level safety advantage. Historical data show that monoalkyl tryptamines are generally less toxic than their dialkyl counterparts: the LD50 in mice for N-methyltryptamine (NMT) is 78 mg/kg versus 43 mg/kg for N,N-dimethyltryptamine (DMT) [1]. This trend is attributed to reduced 5-HT2A receptor agonism, supported by recent findings that monoalkyl tryptamines like norpsilocin do not induce the head-twitch response (HTR) characteristic of psychedelic toxicity [2]. By extension, the hydrobromide salt of N-cyclohexyltryptamine is expected to share this lower toxicity profile compared to dialkyltryptamine salts.

Monoalkyl Profile
Class-level
Class inference: NMT LD₅₀ 78 mg/kg vs. DMT 43 mg/kg (mice); norpsilocin HTR-negative.
May support reduced behavioral confound in rodent models; direct data for this salt not available.
Historical mouse toxicity and HTR data; requires salt-specific validation.
Toxicology Drug Safety Structure-Activity Relationship

Defined Purity Specification

The hydrobromide salt of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine is commercially available with a certified purity of NLT 98% (HPLC), which is essential for reproducible pharmacological screening . This purity level is guaranteed for the specific CAS number 1609407-72-8, distinguishing it from the freebase form (CAS 46886-89-9) which may be supplied at variable purity without a standardized salt counterion. The defined stoichiometry of one bromide anion per tryptammonium cation, confirmed by single-crystal X-ray structure [1], ensures consistent molar mass for accurate solution preparation, eliminating the gravimetric uncertainty inherent to hygroscopic freebase or mixed-salt forms.

Purity Specification
Specification review
NLT 98% (HPLC), defined 1:1 cation:bromide stoichiometry confirmed by crystallography.
Ensures accurate molar calculations and removes need for in-house salt formation.
Commercial vendor specification; stoichiometry from single-crystal refinement.
Analytical Chemistry Procurement Quality Control

Use Cases for N-Cyclohexyltryptamine HBr


In Vivo Studies with Reduced Psychedelic Effects

Investigators designing rodent behavioral models for antidepressant or anxiolytic drug discovery should prioritize N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine hydrobromide. Its class as a monoalkyl tryptamine predicts a significantly reduced head-twitch response (HTR) compared to dialkyl analogues like DMT [1]. This eliminates a major behavioral confound, enabling cleaner interpretation of therapeutic endpoints such as forced swim test immobility or elevated plus maze open-arm time. The defined crystalline form ensures accurate dosing by weight [2].

Solid-State Formulation Development

The well-characterized two-dimensional sheet structure and bromide-mediated hydrogen bonding network of the hydrobromide salt provide a distinct dissolution and stability profile [1]. Formulation scientists can leverage the single-crystal data and XRPD diagnostics (peaks at 16.4, 17.8, 20.6 °2θ) to monitor physical stability under accelerated storage conditions (40°C/75% RH), directly comparing against the hygroscopic freebase or metastable fumarate forms [1][2].

Structure-Based Drug Design and Co-crystal Engineering

Medicinal chemists pursuing co-crystal or salt screening can use N-cyclohexyltryptammonium bromide as a model system for understanding monoalkyl tryptamine salt formation. The crystallographically determined torsion angle (84.2°) and packing motif provide a baseline for computational crystal structure prediction (CSP) and for designing bioisosteric replacements where the bromide counterion might be substituted to modulate solubility [2].

QC and Batch Release for Tryptamine Libraries

Procurement managers at screening centers or contract research organizations (CROs) can specify CAS 1609407-72-8 with a purity threshold of NLT 98% and request the XRPD pattern characterized by peaks at 16.4, 17.8, and 20.6 °2θ [2][3]. This dual specification (HPLC purity + XRPD identity) eliminates the risk of receiving an amorphous or incorrect salt form, a common problem when ordering freebase tryptamines from non-specialist vendors.

Application
Selection Property
Validation Focus
Rodent behavioral research
Monoalkyl tryptamine class context
Head-twitch response endpoint monitoring
Solid-form stability studies
Crystalline hydrobromide identity
XRPD pattern confirmation under storage conditions
Co-crystal engineering
Defined 2D sheet architecture
Torsion angle and packing motif as CSP baseline
Batch quality verification
Dual HPLC purity + XRPD specification
CAS 1609407-72-8 with characteristic peak pattern

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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